molecular formula C19H25N5O B11142109 N-(1-benzyl-4-piperidyl)-3-(2-pyrimidinylamino)propanamide

N-(1-benzyl-4-piperidyl)-3-(2-pyrimidinylamino)propanamide

Cat. No.: B11142109
M. Wt: 339.4 g/mol
InChI Key: AFZHFCWGWOAEJW-UHFFFAOYSA-N
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Description

N-(1-benzyl-4-piperidyl)-3-(2-pyrimidinylamino)propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring substituted with a benzyl group and a propanamide chain linked to a pyrimidinylamino group. Its unique structure allows it to interact with biological systems in specific ways, making it a valuable subject of study in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzyl-4-piperidyl)-3-(2-pyrimidinylamino)propanamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or via cyclization reactions involving appropriate precursors.

    Benzylation: The piperidine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate.

    Attachment of the Propanamide Chain: The propanamide chain is introduced through an amide coupling reaction, often using reagents like carbodiimides (e.g., DCC) to facilitate the formation of the amide bond.

    Pyrimidinylamino Substitution: The final step involves the substitution of the propanamide chain with a pyrimidinylamino group, which can be achieved through nucleophilic substitution reactions using pyrimidine derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: N-(1-benzyl-4-piperidyl)-3-(2-pyrimidinylamino)propanamide can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.

    Reduction: The compound can be reduced at the amide bond to form corresponding amines.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophilic reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

    Oxidation: Benzaldehyde, benzoic acid derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, N-(1-benzyl-4-piperidyl)-3-(2-pyrimidinylamino)propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies, helping to elucidate the mechanisms of receptor-ligand interactions.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific receptors or enzymes.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(1-benzyl-4-piperidyl)-3-(2-pyrimidinylamino)propanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The benzyl group and piperidine ring may facilitate binding to hydrophobic pockets, while the pyrimidinylamino group can form hydrogen bonds or electrostatic interactions with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(1-benzyl-4-piperidyl)-3-(2-pyridinylamino)propanamide: Similar structure but with a pyridine ring instead of a pyrimidine ring.

    N-(1-benzyl-4-piperidyl)-3-(2-pyrimidinylamino)butanamide: Similar structure but with a butanamide chain instead of a propanamide chain.

Uniqueness

N-(1-benzyl-4-piperidyl)-3-(2-pyrimidinylamino)propanamide is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of both a benzyl group and a pyrimidinylamino group allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H25N5O

Molecular Weight

339.4 g/mol

IUPAC Name

N-(1-benzylpiperidin-4-yl)-3-(pyrimidin-2-ylamino)propanamide

InChI

InChI=1S/C19H25N5O/c25-18(7-12-22-19-20-10-4-11-21-19)23-17-8-13-24(14-9-17)15-16-5-2-1-3-6-16/h1-6,10-11,17H,7-9,12-15H2,(H,23,25)(H,20,21,22)

InChI Key

AFZHFCWGWOAEJW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1NC(=O)CCNC2=NC=CC=N2)CC3=CC=CC=C3

Origin of Product

United States

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